7-(Pyridin-2-yl)azepan-2-one
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Overview
Description
7-(Pyridin-2-yl)azepan-2-one is a heterocyclic compound that features a seven-membered azepane ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-2-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable lactam precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to promote cyclization, resulting in the formation of the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Pyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced azepane derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
7-(Pyridin-2-yl)azepan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(Pyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Azepane: A seven-membered ring without the pyridine moiety.
Pyrrolidine: A five-membered ring with one nitrogen atom, often used in drug discovery.
Uniqueness: 7-(Pyridin-2-yl)azepan-2-one is unique due to its combination of a seven-membered azepane ring and a pyridine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-pyridin-2-ylazepan-2-one |
InChI |
InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14) |
InChI Key |
AAIGONYJHNWPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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